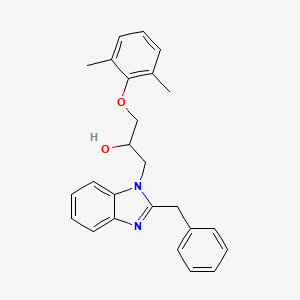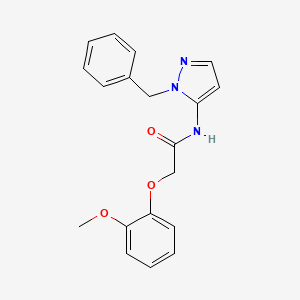
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound has a unique structure that combines a benzimidazole moiety with a phenoxypropanol group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives to form the benzimidazole core Common reagents used in these reactions include sodium metabisulphite as an oxidation agent and various solvents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenoxypropanol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups to the phenoxypropanol moiety.
Scientific Research Applications
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The phenoxypropanol group may enhance the compound’s solubility and bioavailability, improving its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-phenylbenzimidazole: Known for its anticancer properties.
1H-benzo[d]imidazole: Exhibits antimicrobial potential.
Uniqueness
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol stands out due to its unique combination of a benzimidazole core with a phenoxypropanol group. This structural feature may contribute to its enhanced biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C25H26N2O2/c1-18-9-8-10-19(2)25(18)29-17-21(28)16-27-23-14-7-6-13-22(23)26-24(27)15-20-11-4-3-5-12-20/h3-14,21,28H,15-17H2,1-2H3 |
InChI Key |
KAMFCOUZNINTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Ethylbenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11321370.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11321372.png)

![4-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11321380.png)
![N-(4-{[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B11321408.png)
![[(1-benzyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B11321413.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11321414.png)
![5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11321415.png)

![(2E)-3-(2,4-dichlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B11321422.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321428.png)


![N-(3-chlorophenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11321437.png)
